

Nemoralisin C: A Technical Guide for Scientific Professionals

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Compound of Interest		
Compound Name:	Nemoralisin C	
Cat. No.:	B1513356	Get Quote

CAS Number: 1443421-84-8

Chemical Formula: C20H28O5

Molecular Weight: 348.43 g/mol

Introduction

Nemoralisin C is a naturally occurring diterpenoid that has garnered interest within the scientific community for its potential biological activities.[1][2][3] Isolated from the fruits of Aphanamixis grandifolia, a plant belonging to the Meliaceae family, this compound is part of a larger class of structurally related terpenoids.[3][4] This technical guide provides a comprehensive overview of the available scientific information on **Nemoralisin C**, with a focus on its chemical properties, biological activity, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel natural products.

Chemical and Physical Properties

Nemoralisin C is characterized as a chain-like diterpenoid.[3] Its chemical structure and properties are summarized in the table below.



Property	Value	Source
CAS Number	1443421-84-8	[1][2][5]
Molecular Formula	C20H28O5	[2]
Molecular Weight	348.43 g/mol	[2][3]
IUPAC Name	(6S)-6-[(1E,6S)-6-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-6-hydroxy-2-methyl-1-hepten-1-yl]-5,6-dihydro-4-methyl-2H-pyran-2-one	[2]
SMILES	CC(CINVALID-LINK- -/C=C(C)/CCCINVALID- LINK (C(OC2(C)C)=CC2=O)C)=CC1 =O	[3]

Biological Activity

The primary biological activity reported for **Nemoralisin C** is its antiproliferative effect against a panel of human cancer cell lines. A study by Zhang et al. (2013) investigated the cytotoxic effects of **Nemoralisin C** and other terpenoids isolated from Aphanamixis grandifolia.[3][4]

Antiproliferative Activity

While the specific IC₅₀ values from the primary literature were not available in the searched resources, it is reported that **Nemoralisin C** exhibits antiproliferative activity against the following human cancer cell lines:

- HepG2 (Hepatocellular carcinoma)
- AGS (Gastric adenocarcinoma)
- MCF-7 (Breast adenocarcinoma)
- A-549 (Lung carcinoma)



Further research is required to quantify the potency of **Nemoralisin C** against these and other cell lines.

Mechanism of Action

Currently, there is no publicly available information detailing the specific mechanism of action of **Nemoralisin C**. The signaling pathways, effects on the cell cycle, and induction of apoptosis have not yet been elucidated. Further research is warranted to understand the molecular targets and cellular processes affected by this compound.

Experimental Protocols

The evaluation of the cytotoxic activity of **Nemoralisin C** was performed using the Sulforhodamine B (SRB) assay. This colorimetric assay is a widely used method for determining cell density, based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay Protocol

The following is a generalized protocol for the SRB assay, as detailed in multiple sources.

- 1. Cell Plating:
- Seed cells in a 96-well microtiter plate at a predetermined optimal density.
- Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.
- 2. Compound Treatment:
- Treat the cells with various concentrations of Nemoralisin C.
- Include a negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent).
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
- 3. Cell Fixation:
- After the incubation period, gently remove the culture medium.
- Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
- Incubate the plate at 4°C for at least 1 hour.



4. Staining:

- Wash the plate five times with slow-running tap water and allow it to air dry.
- Add 50 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
- Incubate at room temperature for 30 minutes.

5. Washing:

- Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
- · Allow the plate to air dry completely.
- 6. Solubilization and Absorbance Reading:
- Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- Shake the plate for 5-10 minutes on a shaker.
- Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

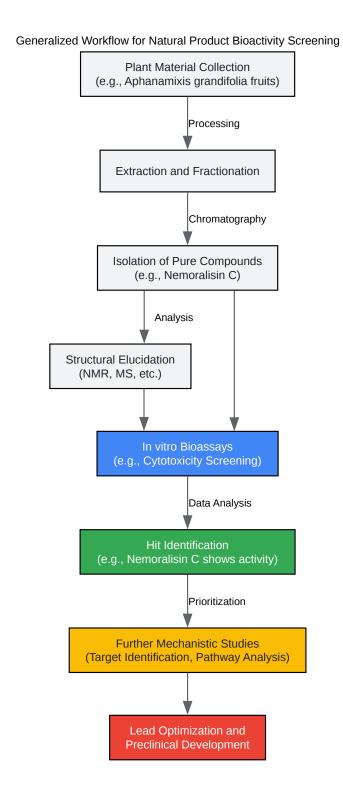
7. Data Analysis:

- Calculate the percentage of cell growth inhibition using the following formula: % Inhibition =
 100 [(OD treated OD blank) / (OD control OD blank)] * 100
- Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

As there is currently no available information on the signaling pathways or specific experimental workflows related to **Nemoralisin C**'s mechanism of action, diagrams for these aspects cannot be generated at this time. The following diagram illustrates a generalized workflow for natural product discovery and initial biological screening, which is relevant to the discovery of **Nemoralisin C**.





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Caption: A simplified workflow for the discovery and initial biological evaluation of natural products like **Nemoralisin C**.

Conclusion and Future Directions

Nemoralisin C, a diterpenoid from Aphanamixis grandifolia, has demonstrated antiproliferative activity against several human cancer cell lines. However, the current body of public knowledge is limited. To fully assess its potential as a therapeutic agent, further research is imperative. Key areas for future investigation include:

- Quantitative Bioactivity: Determination of the specific IC₅₀ values of Nemoralisin C against a
 broader panel of cancer cell lines is essential to understand its potency and selectivity.
- Mechanism of Action: Elucidation of the molecular mechanism by which Nemoralisin C
 exerts its cytotoxic effects is a critical next step. This should involve studies on its impact on
 cell cycle progression, apoptosis induction, and the identification of its molecular targets and
 affected signaling pathways.
- In Vivo Studies: Should in vitro studies continue to show promise, evaluation of the efficacy and safety of **Nemoralisin C** in animal models of cancer will be necessary.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs
 of Nemoralisin C could provide insights into the structural features required for its activity
 and potentially lead to the development of more potent and selective compounds.

The information presented in this guide is based on currently available scientific literature. As research progresses, a deeper understanding of the therapeutic potential of **Nemoralisin C** is anticipated.

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